molecular formula C25H20N4O2 B140134 7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline CAS No. 1006890-01-2

7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline

Cat. No. B140134
CAS RN: 1006890-01-2
M. Wt: 408.5 g/mol
InChI Key: FVMVYWKWNZLMBT-UHFFFAOYSA-N
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Description

The compound 7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline is a quinazoline derivative, a class of compounds known for their diverse biological activities. While the specific compound is not directly described in the provided papers, quinazoline derivatives are generally of interest in medicinal chemistry due to their potential therapeutic properties.

Synthesis Analysis

The synthesis of quinazoline derivatives can be complex, involving multiple steps and the use of various reagents. For instance, the practical synthesis of a related compound, 7-methoxy-2-(2-amino-4-thiazolyl)quinoline, was achieved through a more convergent approach that eliminated the use of hazardous reagents like diazomethane . This suggests that the synthesis of the compound may also benefit from a convergent synthetic approach, potentially improving safety and efficiency.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be elucidated using techniques such as single-crystal X-ray diffraction and FT-IR spectroscopy. For example, a structurally related compound was found to have a triclinic crystal structure with specific bond lengths and angles, which were determined experimentally and compared with theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) methods . These techniques could be applied to determine the molecular structure of this compound.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including Sonogashira cross-coupling and dechloroamination, to introduce different substituents into the quinazoline core . These reactions are crucial for the diversification of quinazoline-based compounds and could be relevant for the functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as fluorescence, can be significant for their applications. For instance, novel derivatives of pyrido[2,1:2,3]imidazo[4,5-b]quinoline were synthesized and found to be highly fluorescent . This indicates that the compound may also exhibit unique physical properties, which could be explored for potential applications in imaging or as a fluorescent probe.

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyridin-2-yl and quinolin-2-yl, have been studied for their photophysical behavior and their synthesis from quinoline N-oxides

Mode of Action

Related compounds have shown excitation-dependent fluorescence and phosphorescence under ambient conditions . This suggests that the compound might interact with its targets through photo-induced processes, but further studies are required to confirm this.

Biochemical Pathways

The photophysical behavior of related compounds suggests that they might influence pathways related to light absorption and emission

Result of Action

Related compounds have shown excitation-dependent fluorescence and phosphorescence , suggesting that this compound might have similar effects

Action Environment

The photophysical behavior of related compounds has been studied under ambient conditions , suggesting that environmental factors such as temperature and light might influence the action of this compound

properties

IUPAC Name

7-methoxy-4-pyridin-3-yl-6-(2-quinolin-2-ylethoxy)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2/c1-30-23-14-22-20(25(28-16-27-22)18-6-4-11-26-15-18)13-24(23)31-12-10-19-9-8-17-5-2-3-7-21(17)29-19/h2-9,11,13-16H,10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMVYWKWNZLMBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2C3=CN=CC=C3)OCCC4=NC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648045
Record name 7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1006890-01-2
Record name 7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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